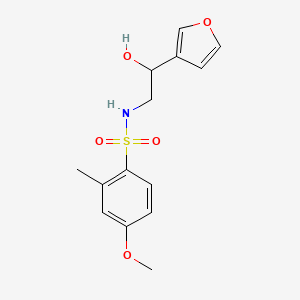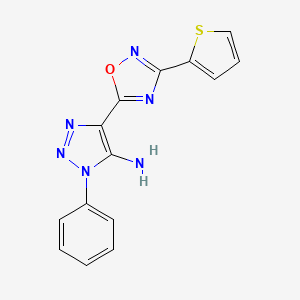![molecular formula C17H15BrN2O4 B2963183 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034272-06-3](/img/structure/B2963183.png)
2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific research fields. Its structure combines bromine, methoxy, and benzamide groups along with a unique furo[2,3-c]pyridine moiety, which contributes to its distinctive chemical properties and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide can be achieved through multi-step organic synthesis. The synthesis typically begins with the bromination of 5-methoxybenzamide, followed by the introduction of the furo[2,3-c]pyridine moiety through a series of coupling reactions. Key reagents such as bromine, methoxybenzene, and pyridine derivatives are employed under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimization of reaction conditions, including temperature, pressure, and solvent choice. Catalytic processes and continuous flow reactions may be employed to enhance efficiency and reduce costs. Purification techniques such as recrystallization and chromatography are critical to obtaining high-purity final products.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, yielding corresponding phenolic derivatives.
Reduction: Reduction reactions can target the bromine or carbonyl groups, leading to dehalogenation or alcohol formation.
Substitution: Substitution reactions, especially nucleophilic substitution, can occur at the bromine site, introducing various functional groups.
Common Reagents and Conditions Used in These Reactions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation over palladium catalysts or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiolates, amines, or alkoxides under basic conditions.
Major Products Formed from These Reactions
Oxidation: Phenolic derivatives.
Reduction: Dehalogenated compounds and alcohols.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive sites allow for functionalization and modification, making it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medical research, 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, such as enzymes and receptors, which could lead to the development of novel drugs.
Industry: Industrial applications include its use in the development of advanced materials, such as polymers and coatings, where its unique chemical properties enhance performance and durability.
Mécanisme D'action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The furo[2,3-c]pyridine moiety may bind to enzymes or receptors, altering their activity. Pathways involved may include signal transduction or metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, such as 2-chloro-5-methoxybenzamide and 2-bromo-5-methoxy-N-(2-(7-oxoindole-3-yl)ethyl)benzamide, 2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide stands out due to its unique furo[2,3-c]pyridine structure. This distinctive feature imparts different reactivity and potential biological activity, making it a valuable compound for further research.
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-12-2-3-14(18)13(10-12)16(21)19-6-8-20-7-4-11-5-9-24-15(11)17(20)22/h2-5,7,9-10H,6,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBFSYXHLRHHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)
![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)

![1-[3-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]prop-2-en-1-one](/img/structure/B2963108.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)



![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide](/img/structure/B2963116.png)
![(S)-methyl 3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoate](/img/structure/B2963118.png)


